molecular formula C12H16ClNO B15316036 2-(3-Chloro-2-methoxyphenyl)piperidine

2-(3-Chloro-2-methoxyphenyl)piperidine

Cat. No.: B15316036
M. Wt: 225.71 g/mol
InChI Key: VEKICTLXZBVRQT-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a 3-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methoxyphenyl)piperidine typically involves the reaction of 3-chloro-2-methoxybenzaldehyde with piperidine under specific conditions. One common method includes:

    Condensation Reaction: The aldehyde group of 3-chloro-2-methoxybenzaldehyde reacts with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired piperidine derivative.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Purification: Using methods like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield ketones or carboxylic acids.

    Reduction: Produces various amine derivatives.

    Substitution: Results in compounds with different functional groups replacing the chloro group.

Scientific Research Applications

2-(3-Chloro-2-methoxyphenyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems, including their potential as therapeutic agents.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-2-methoxyphenyl)piperazine: Similar structure but with a piperazine ring.

    3-Chloro-2-methoxyphenylpiperidine: Differing in the position of the chloro and methoxy groups.

    2-(3-Chloro-2-methoxyphenyl)morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-(3-Chloro-2-methoxyphenyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-(3-chloro-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16ClNO/c1-15-12-9(5-4-6-10(12)13)11-7-2-3-8-14-11/h4-6,11,14H,2-3,7-8H2,1H3

InChI Key

VEKICTLXZBVRQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)C2CCCCN2

Origin of Product

United States

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